molecular formula C14H15BrFN3O B2741073 [(5-Bromopyrazin-2-yl)methyl][(4-ethoxy-3-fluorophenyl)methyl]amine CAS No. 2094650-40-3

[(5-Bromopyrazin-2-yl)methyl][(4-ethoxy-3-fluorophenyl)methyl]amine

Cat. No.: B2741073
CAS No.: 2094650-40-3
M. Wt: 340.196
InChI Key: VJLIVBVFGWQFBY-UHFFFAOYSA-N
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Description

[(5-Bromopyrazin-2-yl)methyl][(4-ethoxy-3-fluorophenyl)methyl]amine is a complex organic compound with the molecular formula C14H15BrFN3O and a molecular weight of 340.196 g/mol This compound features a pyrazine ring substituted with a bromine atom and a phenyl ring substituted with ethoxy and fluorine groups, connected via a methylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromopyrazin-2-yl)methyl][(4-ethoxy-3-fluorophenyl)methyl]amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(5-Bromopyrazin-2-yl)methyl][(4-ethoxy-3-fluorophenyl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(5-Bromopyrazin-2-yl)methyl][(4-ethoxy-3-fluorophenyl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(5-Bromopyrazin-2-yl)methyl][(4-ethoxy-3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

[(5-Bromopyrazin-2-yl)methyl][(4-ethoxy-3-fluorophenyl)methyl]amine can be compared with other similar compounds, such as:

    1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea: Another pyrazine derivative with potential anticancer properties.

    Indole derivatives: Compounds containing the indole nucleus, which exhibit a wide range of biological activities, including antiviral and anticancer effects.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(5-bromopyrazin-2-yl)methyl]-1-(4-ethoxy-3-fluorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrFN3O/c1-2-20-13-4-3-10(5-12(13)16)6-17-7-11-8-19-14(15)9-18-11/h3-5,8-9,17H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLIVBVFGWQFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCC2=CN=C(C=N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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